molecular formula C20H15ClFNO4 B1526173 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 477869-82-2

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No. B1526173
M. Wt: 387.8 g/mol
InChI Key: KZRHTEDXYCBVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H15ClFNO4 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

Environmentally Benign Oxidation Systems : Research highlights the development of environmentally friendly catalytic systems using recyclable hypervalent iodine(III) reagents for the oxidation of alcohols to carbonyl compounds. Such systems could potentially utilize or be adapted for compounds similar to the one due to their shared aromatic and heteroaromatic characteristics (Xiao‐Qiang Li & Chi Zhang, 2009).

Catalytic Oxidation and Functionalization : Another study focuses on DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a versatile oxidant for activating C–H bonds and dehydrogenation processes, which could be relevant for modifying or synthesizing compounds with similar structural frameworks (M. Alsharif et al., 2021).

Medicinal Chemistry Applications

Synthesis and Structural Analysis : Studies on the synthesis of pyridine and pyridinone derivatives, including those with hydroxybenzyl groups, offer insights into the construction of complex molecules that might relate to the target compound's synthesis or functional analogs (D. Osipov et al., 2018).

Lipophilic Iron(III) Complexes : Research on new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes underscores the importance of such compounds in understanding iron chelation, which could have implications for diseases related to iron overload. This area might intersect with research on related compounds for therapeutic purposes (W. Schlindwein et al., 2006).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO4/c21-15-2-1-3-16(22)13(15)9-14-17(24)6-7-23(20(14)25)10-12-4-5-18-19(8-12)27-11-26-18/h1-8,24H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRHTEDXYCBVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC(=C(C3=O)CC4=C(C=CC=C4Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
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1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
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1-(1,3-benzodioxol-5-ylmethyl)-3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

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